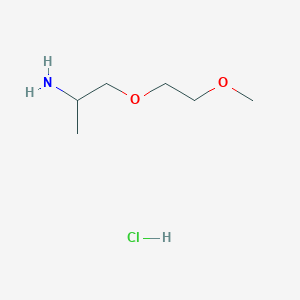
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride
Descripción general
Descripción
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO2 and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is a chemical compound with significant potential in biological research and applications. Its structure features both amino and ether functional groups, which contribute to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various biological studies, including proteomics research and enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. This compound has shown promise in:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.
- Antimicrobial Activity : The compound may disrupt microbial cell walls and interfere with metabolic processes, providing a basis for its use in antimicrobial applications.
Case Studies and Research Findings
Recent studies have explored the applications of this compound in various contexts:
- A study highlighted its role in proteomics , where it was used to study protein interactions and identification through mass spectrometry techniques.
- Another investigation focused on its potential as a therapeutic agent , examining its interactions with specific biological targets that could lead to the development of new treatments for diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Aminoethoxy)-2-methoxyethane | Similar amino and ether groups | Potentially lower solubility |
| 1-(3-Aminopropoxy)-2-methoxyethane | Variation in chain length | Different biological activity profile |
| 1-(4-Aminobutoxy)-2-methoxyethane | Longer alkyl chain | Enhanced lipophilicity |
These comparisons indicate that variations in chain length and branching can significantly influence solubility, reactivity, and overall biological activity.
Proteomics Research
The compound is particularly valuable in proteomics due to its ability to enhance the solubility of proteins during analysis. This capability allows researchers to conduct more effective studies on protein interactions and functions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various enzymes makes it a candidate for drug development targeting specific diseases.
Propiedades
IUPAC Name |
1-(2-methoxyethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(7)5-9-4-3-8-2;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPUNGIRVPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















